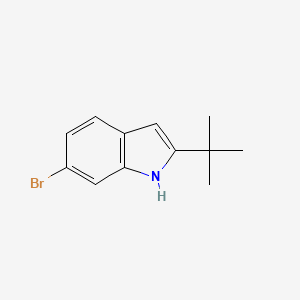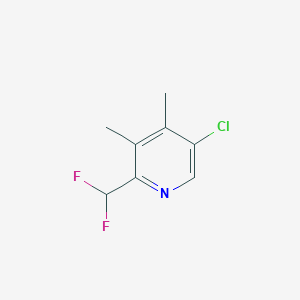
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine and difluoromethyl groups attached to a pyridine ring, along with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine typically involves multiple steps starting from readily available precursors. One common method involves the chlorination of 2-aminopyridine, followed by diazotization and a Sandmeyer reaction to introduce the difluoromethyl group. The reaction conditions often require the use of solvents such as sulfolane and dimethyl sulfoxide, and fluorinating agents like cesium fluoride and potassium fluoride .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The steps are designed to be simple and practical, with minimal equipment requirements. The reaction temperature is carefully controlled, and the process involves heat preservation at specific temperatures to achieve the desired product with high efficiency .
化学反应分析
Types of Reactions
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can produce various pyridine derivatives with different functional groups .
科学研究应用
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products .
作用机制
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 5-Chloro-2,3-difluoropyridine
- 5-Chloro-2-(difluoromethyl)benzoic acid
- 5-Chloro-2,4-dihydroxypyridine
Uniqueness
What sets 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals or agrochemicals .
属性
分子式 |
C8H8ClF2N |
|---|---|
分子量 |
191.60 g/mol |
IUPAC 名称 |
5-chloro-2-(difluoromethyl)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H8ClF2N/c1-4-5(2)7(8(10)11)12-3-6(4)9/h3,8H,1-2H3 |
InChI 键 |
PWNFLCZGGJJBFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1Cl)C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
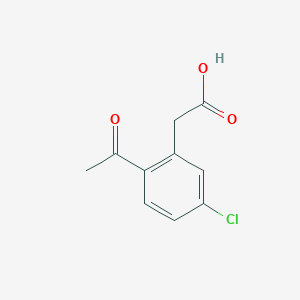

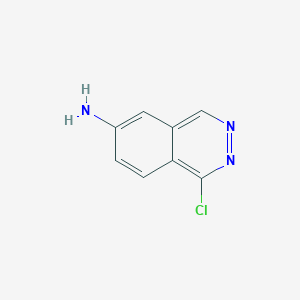
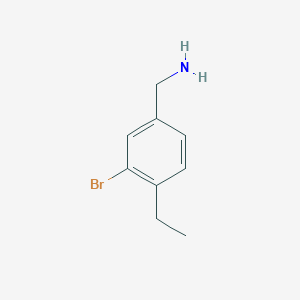
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B13116923.png)
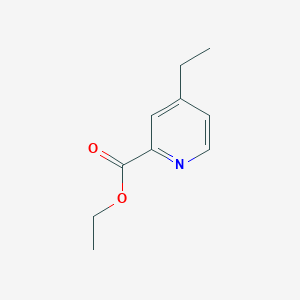
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
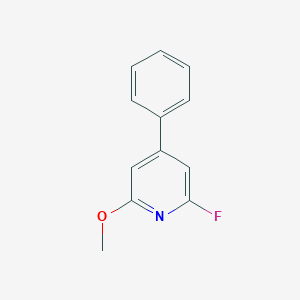
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
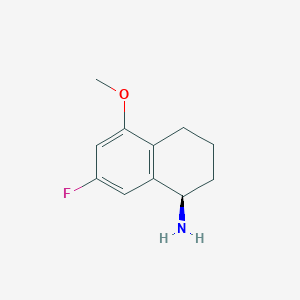
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)
